![molecular formula C11H14ClNO B1368608 2-Chloro-4-pyridyl 3-methylbutyl ketone CAS No. 898785-67-6](/img/structure/B1368608.png)
2-Chloro-4-pyridyl 3-methylbutyl ketone
Overview
Description
2-Chloro-4-pyridyl 3-methylbutyl ketone (2C4PMBK) is a chemical compound with a wide range of applications in the pharmaceutical, biotechnological and industrial fields. It is a highly reactive compound that can be used for a variety of purposes, including synthesis of other compounds, as a catalyst in reactions and as a reagent in laboratory experiments.
Scientific Research Applications
Impact on Phenylpropanoid Pathway in Grapes
The compound, known as forchlorfenuron (CPPU), has been studied for its significant impact on the phenylpropanoid pathway in grapes. Application of CPPU to grape fruitlets resulted in increased berry size and altered ripening processes. Notably, CPPU reduced berry color and anthocyanin levels, while significantly increasing proanthocyanidin content. This suggests that CPPU can influence grape composition and potentially affect wine quality .
Induction of Parthenocarpy in Pears
CPPU has been shown to induce parthenocarpy, the development of fruit without fertilization, in pears. This is particularly valuable for self-incompatible plants. The mechanism is gibberellin-independent, with CPPU treatments increasing indole acetic acid (IAA) content and decreasing abscisic acid (ABA) content in fruits. This finding is crucial for understanding fruit development and improving agricultural practices .
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-methylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)3-4-10(14)9-5-6-13-11(12)7-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKJLIPLUZGHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyridyl 3-methylbutyl ketone | |
CAS RN |
898785-67-6 | |
Record name | 1-Pentanone, 1-(2-chloro-4-pyridinyl)-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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